molecular formula C10H8ClF3OS B14051246 1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14051246
M. Wt: 268.68 g/mol
InChI Key: PTRVBWVNTZQTHX-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8ClF3OS It is characterized by the presence of a chloro group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 2-chloro-4-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium amide (NaNH2) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The trifluoromethylthio group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one: Similar structure with a different position of the carbonyl group.

    1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one: Contains a fluoro group instead of a chloro group.

    1-(2-Chloro-4-(trifluoromethylthio)phenyl)butan-1-one: Has an extended carbon chain.

Uniqueness

1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both chloro and trifluoromethylthio groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C10H8ClF3OS

Molecular Weight

268.68 g/mol

IUPAC Name

1-[2-chloro-4-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8ClF3OS/c1-2-9(15)7-4-3-6(5-8(7)11)16-10(12,13)14/h3-5H,2H2,1H3

InChI Key

PTRVBWVNTZQTHX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)Cl

Origin of Product

United States

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